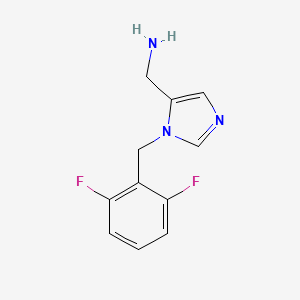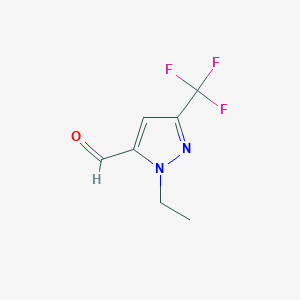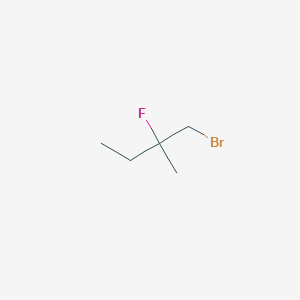
1-Bromo-2-fluoro-2-methylbutane
Overview
Description
1-Bromo-2-fluoro-2-methylbutane is an organic compound. It is a type of alkyl halide where one or more hydrogen atoms in an alkane have been replaced by halogen atoms . The compound has a molecular formula of C5H10BrF .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C5H10BrF . More detailed structural information, such as 2D or 3D representations, were not found in the retrieved data.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the retrieved data. Alkyl halides, in general, have properties that depend on the nature of the alkyl group and the halogen .Scientific Research Applications
Optical Properties and Molecular Structure
1-Bromo-2-fluoro-2-methylbutane has been studied for its optical properties and its influence on molecular structure. Brauns (1937) examined the optical rotation and atomic dimensions of various 1-halogeno-2-methylbutanes, including the 1-bromo-2-fluoro derivative. They found substantial agreement between the differences in molecular rotations of these compounds and the differences in atomic radii of halogen atoms (Brauns, 1937).
Conformational Analysis
The conformational stability and structure of 1-bromo-2-methylbutane were analyzed using vibrational circular dichroism and density functional theory by Wang et al. (2002). They compared experimental spectra with ab initio predictions to understand the predominant conformations and the influence of bromine on the molecule (Wang et al., 2002).
Applications in Synthesis
Kröger and Haufe (1997) utilized this compound in the stereoselective synthesis of γ- and δ-fluoro-α-amino acids. This process involved alkylation of camphor-based glycine ester imines with 1-bromo-2-fluoro-alkanes, demonstrating the utility of this compound in organic synthesis (Kröger & Haufe, 1997).
Thermal Decomposition Studies
Hargreaves et al. (2007) investigated the thermal decomposition of 1-bromo-2-methylbutane. They found that oxygen and hydrogen bromide catalyze its decomposition and noted variations in the relative proportions of the main reaction products under different conditions (Hargreaves et al., 2007).
Autoxidation Processes
Howard et al. (1977) studied the autoxidation of optically active 1-bromo-2-methylbutane, focusing on how the optically active 1-bromo-2-methyl-2-butyl radical is partially trapped by oxygen before complete racemization (Howard et al., 1977).
Analysis of Vibrational Spectra
Crowder and Jalilian (1978) performed a vibrational analysis of branched-chain bromides, including 1-bromo-2-methylbutane. They obtained infrared and Raman spectra for various conformers, contributing to the understanding of molecular vibrations in such compounds (Crowder & Jalilian, 1978).
Mechanism of Action
Target of Action
1-Bromo-2-fluoro-2-methylbutane is a halogenated alkane, and its primary targets are the hydrogen atoms on the β-carbon in an organic compound . The β-carbon is the carbon atom adjacent to the carbon atom that is attached to the halogen .
Mode of Action
The compound undergoes a bimolecular elimination mechanism, known as the E2 mechanism . In this mechanism, a base attacks a β-hydrogen on the β-carbon, forming a bond. Simultaneously, the β C-H sigma bond begins to move in to become the π bond of a double bond, and the bromine atom begins to depart by taking the bonding electrons with it . This results in the formation of a C=C double bond and a bromide ion .
Biochemical Pathways
The E2 mechanism is a single-step concerted reaction, similar to the S N 2 mechanism, with multiple electron pair transfers happening at the same time . The reaction rate depends on the concentration of both the substrate and the base . The dehydrohalogenation of 2-bromo-2-methylbutane can produce two products, 2-methyl-2-butene and 2-methyl-1-butene, by following two different pathways .
Result of Action
The result of the E2 reaction is the formation of a C=C double bond and a bromide ion . The formation of the double bond can lead to the creation of an alkene from an alkyl halide . The specific alkene formed depends on the structure of the original alkyl halide and the specific β-hydrogen that is eliminated .
Action Environment
The action of this compound can be influenced by various environmental factors. The temperature and the pH of the environment can affect the rate of the E2 reaction . Additionally, the presence of other substances, such as bases or other reactive species, can also influence the reaction .
Safety and Hazards
Safety data sheets suggest that 1-Bromo-2-fluoro-2-methylbutane is a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Biochemical Analysis
Biochemical Properties
1-Bromo-2-fluoro-2-methylbutane plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, halogenated alkanes like this compound are known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The nature of these interactions can include covalent binding to the enzyme’s active site, leading to inhibition of enzyme activity .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases. Additionally, it can affect cellular metabolism by disrupting the normal function of metabolic enzymes, leading to altered levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the covalent modification of biomolecules, such as proteins and nucleic acids. This can result in enzyme inhibition or activation, depending on the specific target. For instance, the compound can form adducts with the active sites of enzymes, leading to their inactivation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, such as sustained alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity. Threshold effects have been observed, where a certain dosage level must be reached before noticeable biological effects occur. At high doses, this compound can cause adverse effects such as liver toxicity, as evidenced by increased levels of liver enzymes in the blood .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its detoxification and elimination. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can be further processed by conjugation with glutathione or other cofactors. These metabolic pathways help to reduce the toxicity of this compound and facilitate its excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. This localization can influence the interactions of this compound with biomolecules and its overall biological effects .
Properties
IUPAC Name |
1-bromo-2-fluoro-2-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrF/c1-3-5(2,7)4-6/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWDAGTVDLZKTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-methoxyethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1474246.png)
![(1R,2R)-2-{[(5-methylfuran-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B1474247.png)
![1-(tert-Butyl) 2-methyl (2S,4S)-4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1,2-pyrrolidinedicarboxylate](/img/structure/B1474248.png)
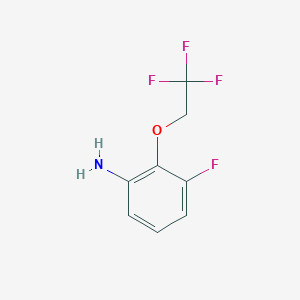
![[7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B1474251.png)
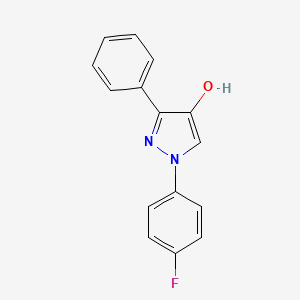
![[(4-Dimethylamino-pyrimidin-2-yl)-methyl-amino]-acetic acid](/img/structure/B1474253.png)
![1,1-dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-sulfonamide](/img/structure/B1474254.png)

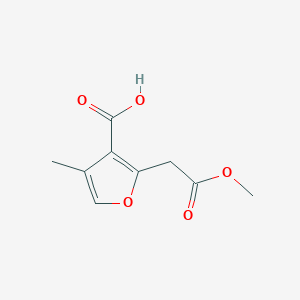
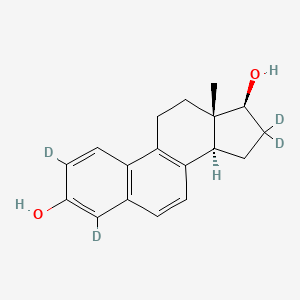
![(3S,8AR)-3-(tert-Butyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1474261.png)
